N1-[2-(Dimethylamino)ethyl]-2-fluoro-N1-methylbenzene-1,4-diamine
CAS No.:
Cat. No.: VC15792322
Molecular Formula: C11H18FN3
Molecular Weight: 211.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18FN3 |
|---|---|
| Molecular Weight | 211.28 g/mol |
| IUPAC Name | 1-N-[2-(dimethylamino)ethyl]-2-fluoro-1-N-methylbenzene-1,4-diamine |
| Standard InChI | InChI=1S/C11H18FN3/c1-14(2)6-7-15(3)11-5-4-9(13)8-10(11)12/h4-5,8H,6-7,13H2,1-3H3 |
| Standard InChI Key | UEDLQMCHTVGONG-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)CCN(C)C1=C(C=C(C=C1)N)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C11H18FN3, with a molecular weight of 211.28 g/mol. Its IUPAC name, 1-N-[2-(dimethylamino)ethyl]-2-fluoro-1-N-methylbenzene-1,4-diamine, reflects the presence of:
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A benzene ring substituted with fluorine at the ortho position.
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Two amine groups: one methylated and the other attached to a dimethylaminoethyl chain.
The fluorine atom increases electronegativity, potentially influencing binding interactions with biological targets, while the dimethylaminoethyl group enhances solubility and bioavailability .
Spectroscopic Data
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¹H NMR: Key signals include a singlet for the dimethylamino group (δ ~2.2–2.9 ppm) and aromatic protons influenced by fluorine’s electron-withdrawing effect (δ ~6.5–8.5 ppm).
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Mass Spectrometry: The molecular ion peak at m/z 211.28 corresponds to [M+H]⁺, with fragmentation patterns indicative of the dimethylaminoethyl side chain.
Synthesis and Optimization
Key Synthetic Routes
The synthesis of N1-[2-(dimethylamino)ethyl]-2-fluoro-N1-methylbenzene-1,4-diamine likely involves multi-step functionalization of a benzene core:
Step 1: Nitro Reduction
A nitro precursor (e.g., 2-fluoro-4-nitro-N-methylaniline) is reduced using hydrogen gas and palladium on carbon (Pd/C) in methanol, yielding the corresponding diamine . For example, analogous reductions of nitro groups to amines achieve yields of ~46–50% under mild conditions .
Step 2: Alkylation
The primary amine is alkylated with 2-chloro-N,N-dimethylethylamine in the presence of a base (e.g., potassium carbonate) to introduce the dimethylaminoethyl group . Microwave-assisted reactions at 140°C in dimethylacetamide (DMA) have been reported for similar compounds, improving reaction efficiency .
Challenges in Synthesis
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Regioselectivity: Fluorine’s directing effects may complicate alkylation positioning.
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Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) is often required to isolate the product .
Comparative Analysis of Structural Analogs
The target compound’s fluorine and dimethylaminoethyl groups distinguish it from simpler analogs, offering a balance of reactivity and bioavailability.
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s interactions with biological targets using X-ray crystallography or molecular docking .
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Optimization: Explore modifications to the dimethylaminoethyl chain to improve pharmacokinetics .
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In Vivo Testing: Evaluate efficacy and toxicity in animal models of cancer .
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